2,3-Diiodopyridine

Description

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a class of heterocyclic compounds that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govresearchgate.net The presence of halogen atoms on the pyridine ring significantly alters its electronic properties and reactivity. Generally, the electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene, often requiring harsh reaction conditions. nih.gov However, the introduction of halogens provides reactive handles for various chemical transformations.

The reactivity of halopyridines is dependent on both the nature of the halogen and its position on the pyridine ring. The order of reactivity for nucleophilic substitution is typically F > Cl > Br > I, while for cross-coupling reactions, the reactivity order is I > Br > Cl. unistra.fr This makes iodinated pyridines, such as 2,3-diiodopyridine, particularly valuable for reactions that involve the formation of new carbon-carbon and carbon-heteroatom bonds, like the Suzuki, Sonogashira, and Heck cross-coupling reactions. unistra.frvulcanchem.comlibretexts.org

This compound is distinct due to the presence of two iodine atoms at adjacent positions. This arrangement offers the potential for selective or sequential functionalization. The iodine at the 2-position (alpha to the nitrogen) is generally more reactive towards certain transformations, such as nucleophilic substitution and metal-halogen exchange, due to the electron-withdrawing effect of the ring nitrogen. vulcanchem.com This differential reactivity allows chemists to selectively modify one position while leaving the other for subsequent reactions, enabling the synthesis of complex, contiguously substituted pyridine structures. vulcanchem.comacs.org

Significance in Contemporary Organic Synthesis and Medicinal Chemistry

The true value of this compound lies in its application as a versatile synthetic intermediate. The two iodine atoms serve as efficient leaving groups in a wide array of palladium-catalyzed cross-coupling reactions, which are cornerstone methods in modern organic synthesis. vulcanchem.comontosight.ai For instance, the Sonogashira coupling of a terminal alkyne with an aryl halide is a powerful tool for creating C(sp²)-C(sp) bonds, and this compound is an excellent substrate for such transformations. libretexts.org Similarly, in Suzuki-Miyaura reactions, it can be coupled with boronic acids to form new carbon-carbon bonds. ontosight.ainih.gov

The ability to perform these reactions selectively is a key advantage. Research has shown that in di-halogenated pyridines, the reaction often occurs preferentially at the site of the more reactive halogen. libretexts.org In the case of a molecule like 2-chloro-3-iodopyridine, palladium-catalyzed amination can be directed regioselectively to the 3-position (C-I bond) first, followed by amination at the 2-position (C-Cl bond). nih.gov This principle of selective reactivity is central to the utility of this compound, allowing for the stepwise introduction of different functional groups.

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its prevalence in a vast number of marketed drugs. acs.org Highly functionalized pyridines are of particular interest as they can lead to molecules with enhanced biological activity and specificity. acs.org this compound serves as a precursor for creating libraries of diverse pyridine derivatives for drug discovery programs. vulcanchem.com By sequentially replacing the iodine atoms with various other groups, chemists can systematically explore the structure-activity relationship of new compounds. For example, derivatives of this compound could be explored for their potential as anti-cancer, anti-inflammatory, or anti-viral agents, based on the known activities of other structurally related halogenated pyridines. vulcanchem.comchemimpex.com

The synthesis of complex heterocyclic systems, such as furo[2,3-c]pyridines and imidazo[4,5-b]pyridines, which possess significant biological activity, can also be facilitated using di-halogenated pyridine building blocks. acs.orgnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₃I₂N |

| Molecular Weight | 330.89 g/mol |

| Appearance | Crystalline Solid |

| Melting Point | 60-80°C (estimated) vulcanchem.com |

| Boiling Point | 280-300°C (estimated) vulcanchem.com |

| Density | 2.2-2.4 g/cm³ (estimated) vulcanchem.com |

Table 2: Reactivity and Applications of this compound

| Reaction Type | Description | Application |

| Cross-Coupling Reactions | The iodine atoms serve as excellent leaving groups for palladium-catalyzed reactions like Suzuki, Stille, and Sonogashira couplings. vulcanchem.com | Construction of complex molecular architectures by forming new carbon-carbon bonds. vulcanchem.com |

| Metal-Halogen Exchange | The iodine atoms can be exchanged with metals using organolithium or Grignard reagents. vulcanchem.com | Introduction of a wide variety of functional groups onto the pyridine ring. vulcanchem.com |

| Nucleophilic Substitution | The 2-position is typically more reactive due to the electron-withdrawing effect of the pyridine nitrogen. vulcanchem.com | Selective functionalization at different positions on the pyridine ring. vulcanchem.com |

| Library Synthesis | Serves as a starting material for creating diverse sets of related compounds. vulcanchem.com | Used in drug discovery and materials science research. vulcanchem.com |

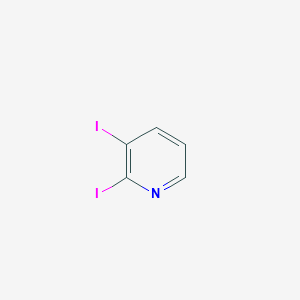

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3-diiodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3I2N/c6-4-2-1-3-8-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWGOTHUVVKPTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509151 | |

| Record name | 2,3-Diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83674-70-8 | |

| Record name | 2,3-Diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Diiodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Diiodopyridine

Direct Iodination Approaches

Direct iodination methods involve the reaction of a suitable pyridine (B92270) precursor with an iodinating agent. The key challenge in this approach is controlling the regioselectivity to ensure the introduction of iodine atoms at the desired 2- and 3-positions.

Regioselective Iodination of Pyridine Precursors

The regioselectivity of direct iodination is highly dependent on the nature of the pyridine substrate and the chosen iodinating reagent and conditions.

Elemental iodine (I₂) can be used for the direct iodination of certain pyridine derivatives. vulcanchem.com Often, an activating agent or specific reaction conditions are necessary to facilitate the reaction. For instance, the iodination of 4-hydroxypyridine (B47283) with elemental iodine and potassium iodide under basic conditions can lead to a mixture of mono- and di-iodinated products. clockss.org While not a direct route to 2,3-diiodopyridine, this illustrates the principle of using I₂ for pyridine iodination. A more direct conceptual parallel can be drawn from the synthesis of 2,3-dichloro-5-iodopyridine, where a lithiated pyridine intermediate is reacted with I₂ to introduce the iodine atom. google.com This suggests that a similar strategy, starting from a suitable 2,3-dilithiated pyridine precursor, could potentially yield this compound upon quenching with iodine.

Another approach involves the use of an oxidizing agent in conjunction with iodine. While specific examples for this compound are not prevalent, the general methodology of using iodine with an in-situ oxidant like nitrogen dioxide has been shown to be effective for the iodination of various aromatic compounds. mdma.ch

| Precursor | Reagents | Product | Yield | Reference |

| 4-Hydroxypyridine | I₂, KI, Base | 4-Hydroxy-3-iodopyridine & Diiodo derivative | 26% & 23% | clockss.org |

| 5-Bromo-2,3-dichloropyridine | n-Butyl lithium, then I₂ | 2,3-Dichloro-5-iodopyridine | Not specified | google.com |

A common and effective method for the iodination of activated aromatic systems involves the use of potassium iodide (KI) in the presence of an oxidizing agent like periodic acid (H₅IO₆) or sodium periodate (B1199274) (NaIO₄). researchgate.netorgsyn.org This combination generates a highly reactive iodinating species in situ. For example, 2,4,6-trifluoropyridine (B32590) can be diiodinated at the 3- and 5-positions using a mixture of potassium iodide and periodic acid in sulfuric acid. researchgate.net This method has also been successfully applied to the synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907) from 2-amino-5-bromopyridine (B118841) using potassium iodide and potassium iodate (B108269) in sulfuric acid, achieving a yield of 73.7%. ijssst.info While a direct application to a simple pyridine to yield this compound is not explicitly detailed, the principle is well-established for introducing iodine onto the pyridine ring.

| Precursor | Reagents | Product | Yield | Reference |

| 2,4,6-Trifluoropyridine | KI, Periodic Acid, H₂SO₄ | 2,4,6-Trifluoro-3,5-diiodopyridine | Not specified | researchgate.net |

| 2-Amino-5-bromopyridine | KI, KIO₃, H₂SO₄ | 2-Amino-5-bromo-3-iodopyridine | 73.7% | ijssst.info |

Iodination with Iodine (I₂)

Strategies for Controlling Regioselectivity at 2,3-Positions

Achieving regioselective di-iodination at the 2- and 3-positions of an unsubstituted pyridine ring is challenging due to the electronic nature of the pyridine ring. The presence of directing groups on the pyridine precursor is often crucial. For instance, in the synthesis of 2,3-disubstituted 5-iodo-7-azaindoles, the synthetic route starts with the electrophilic iodination of 2-aminopyridine (B139424) to 2-amino-5-iodopyridine, demonstrating how an amino group can direct iodination. researchgate.net

Metalation-trapping sequences offer a powerful strategy for regiocontrol. nih.gov The directed ortho-metalation (DoM) of a substituted pyridine, followed by quenching with an iodine source, allows for precise placement of the iodine atom. While a direct two-step DoM to form this compound is complex, a sequence involving initial metalation at one position, followed by a subsequent functionalization at the adjacent position, is a plausible, albeit multi-step, approach.

Indirect Synthetic Routes via Halogen Dance Reactions

The "halogen dance" reaction is a base-catalyzed intramolecular rearrangement of a halogen atom on an aromatic ring. researchgate.netscribd.com This fascinating transformation provides an indirect route to halogenated isomers that may be difficult to access through direct methods.

Halogen Dance from 2,3-Dibromopyridine (B49186) and its Derivatives

The halogen dance reaction has been notably studied on dihalopyridines. Starting with 2,3-dibromopyridine, treatment with a strong base like lithium diisopropylamide (LDA) can induce the migration of a bromine atom. researchgate.netnih.gov The resulting lithiated intermediate can then be trapped with an electrophile, such as iodine, to introduce an iodine atom at a new position.

Research has shown that the reaction of 2,3-dibromopyridine with LDA, followed by quenching with iodine, primarily yields 3-iodo-2-bromopyridine. researchgate.net This indicates a migration of the bromine from the 2-position to the 4-position, followed by lithiation at the 3-position and subsequent iodination. While this specific example does not directly yield this compound, it highlights the potential of the halogen dance methodology to functionalize the pyridine ring in unique ways. The development of catalytic systems, for instance using potassium hexamethyldisilazide (KHMDS), has been shown to dramatically facilitate the halogen dance of bromoarenes, including bromopyridines. These advancements could potentially be harnessed to develop a synthetic route to this compound from a suitable dihalopyridine precursor.

| Starting Material | Reagents | Major Product(s) | Yield | Reference |

| 2,3-Dibromopyridine | 1. LDA, THF, -78°C; 2. I₂ | 3-Iodopyridine | 88% | researchgate.net |

| 2,3-Dibromopyridine | 1. LDA, KHMDS (cat.), THF, -78°C; 2. I₂ | 3-Iodopyridine | 89% (within 1 min) |

Catalytic Systems for Halogen Dance (e.g., KHMDS, KOtBu)

Transhalogenation Reactions

Transhalogenation, also known as the Finkelstein reaction, is a substitution reaction where one halogen atom in a compound is replaced by another. wikipedia.org This method is particularly useful for synthesizing iodoarenes from the corresponding bromo- or chloroarenes. wikipedia.org The reaction is typically driven by the precipitation of the resulting metal halide in a suitable solvent. wikipedia.org

For the synthesis of this compound, a potential route involves the transhalogenation of a more readily available dihalopyridine, such as 2,3-dichloropyridine (B146566) or 2,3-dibromopyridine. This can be achieved by reacting the starting material with an iodide salt, often in the presence of a catalyst. For instance, reacting a bromopyridine with sodium iodide in the presence of a copper(I) catalyst can facilitate the exchange of bromine for iodine. chemicalbook.com The efficiency of the transhalogenation can be influenced by the nature of the leaving halogen, with bromides generally being more reactive than chlorides.

Multi-Step Synthesis from Substituted Pyridines

Multi-step synthesis provides a versatile approach to this compound, starting from various substituted pyridines. These methods offer the flexibility to introduce the iodo groups at specific stages of the synthesis.

2,3-Dibromopyridine serves as a common precursor for the synthesis of this compound. nbinno.com One strategy involves a metal-halogen exchange reaction. For example, treatment of 2,3-dibromopyridine with a strong base like lithium diisopropylamide (LDA) can lead to the formation of a lithiated intermediate. vapourtec.com Subsequent reaction with an iodine source, such as molecular iodine (I₂), would then yield the desired this compound. The regioselectivity of the lithiation can be controlled by the reaction conditions, such as temperature and reaction time. vapourtec.comnih.gov

Another approach is the direct conversion of 2,3-dibromopyridine to this compound via a transhalogenation reaction as previously described.

Aminopyridines are versatile starting materials for the synthesis of various substituted pyridines, including this compound. nih.gove-bookshelf.de A common strategy involves the Sandmeyer reaction, where an amino group is converted into a diazonium salt and subsequently replaced by an iodine atom.

For example, starting from a suitable aminopyridine, such as 2-amino-3-iodopyridine (B10696) or 3-amino-2-iodopyridine, a diazotization reaction using sodium nitrite (B80452) in an acidic medium, followed by treatment with potassium iodide, can introduce the second iodine atom. chemicalbook.commedchemexpress.com The synthesis of the initial amino-iodopyridine can be achieved through various methods, including the direct iodination of an aminopyridine or a multi-step sequence involving nitration and subsequent reduction. ijssst.infoorgsyn.org For instance, 2-aminopyridine can be brominated and then iodinated to produce 2-amino-5-bromo-3-iodopyridine, which could potentially be a precursor in a longer synthetic route. ijssst.info

Reactivity and Transformations of 2,3 Diiodopyridine in Complex Synthesis

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis, and 2,3-diiodopyridine is an excellent substrate for these processes. vulcanchem.com The presence of two iodine atoms, one at the electron-deficient C2 position and the other at the C3 position, allows for regioselective functionalization under carefully controlled conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are preeminent in facilitating a wide range of cross-coupling reactions. acs.org The high reactivity of the C-I bond towards oxidative addition to palladium(0) makes this compound a highly reactive coupling partner.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. In the case of dihalopyridines, the regioselectivity of the reaction is a key consideration. For 2-bromo-3-iodopyridine, Suzuki-Miyaura coupling with aryl boronic acids occurs selectively at the C3 position, demonstrating the higher reactivity of the C-I bond over the C-Br bond. rsc.org While specific studies on this compound are less common, the established principles of Suzuki-Miyaura coupling on dihalopyridines suggest that the C-I bond at the 2-position would likely be the more reactive site due to the electronic influence of the adjacent nitrogen atom. However, the selective coupling at either position can often be achieved by carefully tuning the reaction conditions, including the choice of palladium catalyst, ligand, and base. rsc.orglibretexts.orgresearchgate.net

Research on related dihalopyridines has shown that the choice of catalyst and reaction conditions can dictate the site of the coupling. For instance, in the coupling of 2,4-dibromopyridine, regioselective Suzuki coupling at the 2-position can be achieved using catalysts like Pd(PPh₃)₄/TlOH or Pd₂(dba)₃/PCy₃/K₃PO₄. researchgate.net The synthesis of highly substituted bipyridines and pyrazinopyridines has been accomplished through the Suzuki cross-coupling of pyridylboronic acids with heteroaryl halides bearing a primary amine group, highlighting the reaction's tolerance of various functional groups. acs.org

Table 1: Examples of Suzuki-Miyaura Coupling with Dihalopyridine Substrates (Note: This table includes examples with related dihalopyridines to illustrate the principles of regioselectivity applicable to this compound.)

| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 2-Bromo-3-iodopyridine | Aryl boronic acid | Not specified | 2-Bromo-3-arylpyridine | Not specified | rsc.org |

| 2,4-Dibromopyridine | Alkenyl/aryl boronic acid | Pd(PPh₃)₄/TlOH | 4-Bromo-2-substituted pyridine (B92270) | Good | researchgate.net |

| 2-Amino-5-bromopyrazine | 2,5-Dimethoxy-1,4-benzenediboronic acid | Not specified | 1,4-Dimethoxy-2,5-bis[2-(5-aminopyrazyl)]benzene | Not specified | acs.org |

Palladium-catalyzed aminocarbonylation of diiodopyridines provides a versatile route to carboxamides and ketocarboxamides. researchgate.net The reaction of this compound with carbon monoxide and various primary and secondary amines can lead to a mixture of products, including those resulting from single and double carbon monoxide insertion. researchgate.netmdpi.com By carefully modifying the reaction conditions, such as CO pressure and the choice of catalyst and ligands, it is often possible to selectively synthesize the desired product in synthetically useful yields. researchgate.net For instance, in the aminocarbonylation of other iodoheteroarenes with an adjacent nitrogen atom, high chemoselectivity for the corresponding carboxamides has been observed even under elevated carbon monoxide pressure. researchgate.net However, with ortho-diiodo compounds like this compound, the formation of imides has also been reported as a competing reaction pathway. researchgate.netmdpi.com

Table 2: Products from Palladium-Catalyzed Aminocarbonylation of this compound

| Amine Nucleophile | Major Product(s) | Notes | Reference |

| Primary and Secondary Amines | Carboxamides, Ketocarboxamides, Imides | Product distribution can be controlled by reaction conditions. | researchgate.netmdpi.com |

The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, is a powerful tool for C-C bond formation. wikipedia.org This reaction is known for its high functional group tolerance and allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org Organozinc reagents can be prepared from the corresponding organic halides and used in situ. wikipedia.orgorganic-chemistry.org In the context of this compound, Negishi coupling offers a pathway to introduce a wide variety of substituents. vulcanchem.com The differential reactivity of the two C-I bonds can be exploited for selective functionalization, similar to other cross-coupling reactions. vulcanchem.com While specific detailed studies on the Negishi coupling of this compound are not extensively documented in the provided search results, the general principles of Negishi coupling with dihaloarenes are well-established. organic-chemistry.orgresearchgate.net For instance, the Negishi cross-coupling of 2-heterocyclic organozinc reagents with aryl chlorides has been achieved using a Pd₂(dba)₃/X-Phos catalyst system. organic-chemistry.org

Table 3: General Conditions for Negishi Coupling (Note: This table provides general conditions that are often applicable to substrates like this compound.)

| Catalyst | Ligand | Solvent | Temperature | Reference |

| Pd(0) or Ni(0) species | Triphenylphosphine, dppe, BINAP, XPhos | THF, DMF, etc. | Room temperature to elevated temperatures | wikipedia.orgorganic-chemistry.orgresearchgate.net |

| Pd₂(dba)₃ | X-Phos | Not specified | Mild conditions | organic-chemistry.org |

Aminocarbonylation Reactions to Form Carboxamides and Ketocarboxamides

Other Metal-Catalyzed Coupling Reactions

Besides palladium, other transition metals, particularly copper, are also effective in catalyzing cross-coupling reactions involving aryl halides.

Copper-catalyzed coupling reactions, such as the Ullmann condensation, have a long history in organic synthesis and have seen a resurgence with the development of modern catalyst systems. beilstein-journals.org These reactions are particularly useful for the formation of C-N and C-O bonds. beilstein-journals.org Copper-catalyzed amination of aryl iodides can be achieved using CuI as a catalyst, often in the presence of a ligand such as ethylene (B1197577) glycol. acs.orgrsc.org This methodology has been shown to be tolerant of a variety of functional groups on the aryl iodide. acs.org In the case of 2-amino or 2-hydroxy-5-halopyridines, copper-catalyzed amination occurs selectively at the C-5 position. rsc.org This suggests that for this compound, copper-catalyzed couplings could also exhibit regioselectivity, which can be exploited for the synthesis of complex pyridine derivatives.

Table 4: Conditions for Copper-Mediated Amination of Aryl Iodides

| Catalyst | Ligand | Solvent | Base | Temperature | Reference |

| CuI | Ethylene glycol | 2-Propanol | K₃PO₄ or Cs₂CO₃ | Not specified | acs.org |

| CuI | Ethylene glycol | t-Butanol | Not specified | 110 °C | rsc.org |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying electron-deficient aromatic rings like pyridine. imperial.ac.uk The inherent electron-withdrawing nature of the ring nitrogen atom lowers the electron density of the pyridine ring, making it susceptible to attack by nucleophiles. wikipedia.org In this compound, this effect is particularly pronounced at the C-2 and C-4 positions. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. imperial.ac.uk Aromaticity is subsequently restored by the expulsion of a leaving group. Halogens are effective leaving groups in these reactions. savemyexams.com

The two iodine atoms in this compound serve as excellent leaving groups for SNAr reactions. Due to the strong electron-withdrawing inductive effect of the adjacent nitrogen atom, the C-2 position is generally more activated and thus more susceptible to nucleophilic attack than the C-3 position. vulcanchem.com This differential reactivity allows for potential regioselective mono-substitution under carefully controlled conditions.

A variety of nucleophiles can be employed to displace the iodine atoms. Common nucleophiles such as amines, alkoxides, and thiolates can be used to introduce new C-N, C-O, and C-S bonds, respectively. For instance, the reaction of halopyridines with amines is a direct and practical method for the synthesis of aminopyridines. researchgate.net Similarly, reactions with alkoxides, such as sodium ethoxide, have been shown to be effective for the synthesis of alkoxypyridines, often with enhanced efficiency under microwave heating. thieme-connect.de While specific studies detailing the nucleophilic substitution of this compound are limited, the established reactivity of other halopyridines provides a strong basis for predicting its behavior.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Expected Major Product (Mono-substitution) |

|---|---|---|

| Amine | R-NH₂ | 2-Amino-3-iodopyridine (B10696) |

| Alkoxide | NaOR | 2-Alkoxy-3-iodopyridine |

| Thiolate | NaSR | 2-(Alkylthio)-3-iodopyridine |

This table illustrates the expected products based on the general principles of SNAr on halopyridines, with substitution favored at the more activated C-2 position.

Lithiation and Subsequent Reactions

The conversion of a C-X (halogen) or C-H bond to a C-Li bond is a powerful strategy for creating a nucleophilic carbon center on an aromatic ring, which can then be quenched with a wide range of electrophiles. vapourtec.com The lithiation of dihalopyridines, however, can be complex. Depending on the substrate and reaction conditions (such as temperature and the base used), the reaction can proceed via direct deprotonation or through a "halogen dance" rearrangement, where an initially formed lithiated species isomerizes to a more thermodynamically stable intermediate. nih.govcapes.gov.br

The regioselective lithiation of 2,3-dihalopyridines offers a sophisticated route to polysubstituted pyridines. Research on the closely related 2-fluoro-3-iodopyridine (B38475) using continuous-flow chemistry has provided significant insights into the factors controlling regioselectivity. nih.govnih.gov Treatment of 2-fluoro-3-iodopyridine with lithium diisopropylamide (LDA) at a low temperature (-60 °C) results in deprotonation at the C-4 position, yielding the kinetically favored product upon quenching with an electrophile. nih.govresearchgate.net

Conversely, allowing the reaction to proceed at a slightly higher temperature (-20 °C) facilitates a "halogen dance". nih.gov In this process, the kinetically formed 4-lithiated intermediate rearranges to the more thermodynamically stable 3-lithiated species, which can then be trapped by an electrophile. nih.govresearchgate.net This temperature-dependent divergent reactivity provides selective access to either 4-functionalized or 3-functionalized 2-halopyridines from the same starting material. This methodology is expected to be applicable to this compound, allowing for its selective functionalization at either the C-4 or C-3 position.

Table 2: Regioselective Functionalization of 2-Fluoro-3-iodopyridine via Lithiation and Electrophilic Quench

| Lithiation Condition | Trapping Electrophile | Product | Yield (%) |

|---|---|---|---|

| LDA, -20 °C (Halogen Dance) | 3,4,5-Trimethoxybenzaldehyde | 2-Fluoro-3-(hydroxy(3,4,5-trimethoxyphenyl)methyl)pyridine | 95 |

| LDA, -20 °C (Halogen Dance) | Methanol-d1 (CD₃OD) | 2-Fluoro-3-deuteriopyridine | 82 |

| LDA, -20 °C (Halogen Dance) | Iodomethane | 2-Fluoro-3-methylpyridine | 85 |

| LDA, -20 °C (Halogen Dance) | Trimethylsilyl chloride | 2-Fluoro-3-(trimethylsilyl)pyridine | 72 |

| LDA, -60 °C (Deprotolithiation) | 3,4,5-Trimethoxybenzaldehyde | 2-Fluoro-4-(hydroxy(3,4,5-trimethoxyphenyl)methyl)-3-iodopyridine | 97 |

| LDA, -60 °C (Deprotolithiation) | Iodomethane | 2-Fluoro-3-iodo-4-methylpyridine | 82 |

| LDA, -60 °C (Deprotolithiation) | Allyl bromide | 4-Allyl-2-fluoro-3-iodopyridine | 80 |

Data from a study on 2-fluoro-3-iodopyridine, which serves as a model for the expected reactivity of this compound. researchgate.net

Reductive Dehalogenation Strategies

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. This transformation is valuable for removing halogen atoms that may have been used as directing or activating groups during a synthesis. For aryl halides, this can be achieved through various methods, including catalytic hydrogenation or the use of metal hydride reagents. thieme-connect.dewikipedia.org

Given the two iodine atoms in this compound, reductive dehalogenation can potentially yield 2-iodopyridine, 3-iodopyridine, or pyridine itself, depending on the reaction conditions and the number of equivalents of the reducing agent used. The C-I bond is the weakest of the carbon-halogen bonds, making its reduction relatively facile. Catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst with a hydrogen source, is a common and effective method for the dehalogenation of aryl bromides and chlorides and is expected to be highly effective for iodides. organic-chemistry.orgorganic-chemistry.org The selective reduction of one iodo group over the other may be possible; typically, the C-2 halide is more reactive and would likely be removed preferentially to yield 3-iodopyridine.

Alternatively, complex metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can be used. libguides.com LiAlH₄ is a very powerful reducing agent capable of reducing most functional groups, whereas NaBH₄ is milder. libguides.com The choice of reagent would depend on the desired outcome and the presence of other functional groups in the molecule.

Table 3: Summary of Reductive Dehalogenation Strategies for this compound

| Method | Reagent Example | Potential Product(s) |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | 3-Iodopyridine, Pyridine |

| Metal Hydride Reduction | LiAlH₄ or NaBH₄ | 3-Iodopyridine, Pyridine |

| Radical Reduction | Bu₃SnH, AIBN | 3-Iodopyridine, Pyridine |

This table summarizes potential methods for the reductive dehalogenation of this compound and the likely products based on established chemical principles.

Compound Index

Advanced Spectroscopic and Theoretical Investigations of 2,3 Diiodopyridine

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and properties of molecules like 2,3-diiodopyridine. These computational methods provide insights into various electronic parameters that govern the molecule's behavior. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine fundamental properties including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule.

Table 1: Calculated Electronic Properties of Dihalo-Substituted Pyridines from Theoretical Studies (Note: This table is illustrative of typical data obtained from DFT calculations on similar compounds, as specific values for this compound were not available in the searched literature.)

| Parameter | 2,3-dibromopyridine (B49186) (Theoretical) | 2,5-dibromopyridine (Theoretical) |

| Energy of Molecule (au) | - | - |

| Energy of HOMO (au) | -0.254 | -0.258 |

| Energy of LUMO (au) | -0.040 | -0.043 |

| Dipole Moment (dyne) | 2.518 | 1.139 |

| Data sourced from theoretical calculations on dibromopyridines. ajrconline.org |

Prediction of Reactive Sites and Selectivity in Reactions

Quantum chemical calculations are instrumental in predicting the reactive sites and regioselectivity in chemical reactions involving this compound. DFT studies can model the transition states and activation energies for reactions at different positions on the pyridine (B92270) ring, thereby predicting the most likely site of attack.

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, DFT calculations have been employed to understand the site-selectivity in various dihalopyridines. researchgate.net These studies often analyze the oxidative addition step, which is frequently rate-determining. The calculations can reveal that the activation energy for the reaction at one halogenated carbon is lower than at the other, thus explaining the observed product distribution. researchgate.net For dihalopyridines, the position of the azine nitrogen atom significantly influences the reactivity of the adjacent carbon-halogen bonds. researchgate.net

Experimental studies on related dihaloheteroarenes confirm that selectivity is often governed by the nature of the halogen, with the C-I bond being more reactive than C-Br or C-Cl bonds in oxidative addition. rsc.org However, factors such as the choice of catalyst, ligands, and reaction conditions can sometimes override this intrinsic reactivity, leading to unconventional site-selectivity. nih.gov For instance, in 2,3-dibromopyridine, experimental results from Suzuki coupling reactions show that the bromine at the 2-position (ortho to the nitrogen) is more reactive than the bromine at the 3-position (meta). ajrconline.org Theoretical models based on bond order and electron population on the halogen atoms have been used to rationalize these experimental findings. ajrconline.org

Spectroscopic Characterization Methods for Structural Elucidation (Excluding Basic Compound Identification Data)

Infrared (IR) and Linear-Dichroic Infrared (IR-LD) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the vibrational modes of a molecule. When combined with linear-dichroic (LD) techniques, it becomes a powerful tool for determining molecular orientation and structure in anisotropic samples. csic.esmdpi.com IR-LD spectroscopy measures the differential absorption of linearly polarized infrared light by an oriented sample, providing information about the orientation of specific chemical bonds relative to a defined axis. csic.es

In the study of pyridine derivatives, IR-LD spectroscopy has been used to analyze the orientation of molecules in a nematic liquid crystal suspension. bas.bg This technique allows for the unambiguous assignment of IR bands to specific vibrational modes based on their polarization. The orientation of the molecule within the liquid crystal host is determined, and the angles between the transition dipole moments of the vibrations and the orientation axis can be calculated. This detailed structural information is crucial for understanding intermolecular interactions, such as self-association in the solid state. bas.bgresearchgate.net

Nuclear Magnetic Resonance (NMR) Studies for Halogen Bonding

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for probing the local electronic environment of nuclei. Advanced NMR methods are particularly useful for characterizing non-covalent interactions like halogen bonds in solution and the solid state. uottawa.ca Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site. acs.org

While direct NMR detection of iodine is challenging, the effects of halogen bonding can be observed on other nuclei within the molecule, such as ¹H, ¹³C, and ¹⁵N. mdpi.com For instance, the formation of a halogen bond can induce changes in the chemical shifts of protons and carbons near the interacting sites. In studies of iodoethynylpyridine salts, solid-state NMR (SSNMR) revealed that the ¹³C chemical shift of the carbon atom bonded to iodine increases upon formation of a C-I···X⁻ halogen bond. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations, offering direct evidence and geometric information about the halogen-bonded adducts in solution. mdpi.com

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. malvernpanalytical.comlibretexts.org It provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural characterization of this compound.

XRD analysis of related dihalopyridine complexes has revealed the formation of specific intermolecular interactions, including halogen bonds. jyu.fi For example, in a 2,5-diiodopyridine-Cu(I)Br complex, X-ray analysis detailed the I···Br halogen bonds. jyu.fi The crystal structure provides unambiguous evidence of these interactions and their geometry, such as the R-X···Y angle, which is a defining characteristic of a halogen bond (typically close to 180°). acs.org The packing of molecules in the crystal lattice, governed by these non-covalent forces, can also be fully elucidated. mdpi.com

Applications of 2,3 Diiodopyridine in Specialized Research Areas

Intermediate in Pharmaceutical and Agrochemical Synthesis

The unique electronic properties and reactivity of the di-iodinated pyridine (B92270) ring make 2,3-diiodopyridine a crucial intermediate in the synthesis of a wide range of biologically active molecules.

This compound is a key starting material for synthesizing complex heterocyclic structures that form the core of many pharmaceutical agents. While direct applications are often part of proprietary research, the utility of structurally similar compounds highlights its potential. For instance, analogs such as 4-Arylthio & 4-Aryloxy-3-Iodopyridine-2(1H)-one have demonstrated anti-HIV activity, suggesting that derivatives of this compound could exhibit similar biological functions. vulcanchem.com The compound's value lies in its role as a versatile scaffold, allowing for the introduction of various functional groups to create libraries of diverse molecules for drug discovery and development. vulcanchem.com Related bromo-analogs like 2,3-dibromopyridine (B49186) are also widely used as intermediates in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer agents. chemimpex.comchemimpex.com Furthermore, 2-Amino-5-bromo-3-iodopyridine (B1270907), a closely related structure, is recognized as an important pharmaceutical intermediate with a broad range of applications. ijssst.info

The development of targeted cancer therapies often involves the synthesis of molecules that can inhibit specific enzymes, such as tyrosine kinases. Pyrido[2,3-d]pyrimidines, a class of compounds accessible from pyridine-based precursors, are an emerging scaffold in medicinal chemistry with a wide spectrum of antitumor activities. nih.govrsc.org Research has shown that these compounds can act as potent inhibitors of various tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR). nih.gov

Specifically, the related intermediate 2-Amino-5-bromo-3-iodopyridine plays a critical role in the synthesis of tyrosine kinase inhibitors used in cancer chemotherapy. ijssst.info Derivatives of pyrido[2,3-d]pyrimidine (B1209978) have been reported to show significant anticancer activity against various cancer cell lines, including prostate, lung, and breast cancer. nih.govnih.gov The synthesis of these complex molecules often relies on precursors like di-halogenated pyridines to construct the core heterocyclic system responsible for the biological activity. nih.gov

In the field of agrochemicals, this compound and its analogs are valuable intermediates for creating new crop protection agents. Halogenated pyridines are important final products themselves, serving as herbicides, insecticides, and fungicides. heteroletters.org Structurally similar compounds, such as 2,3-dibromopyridine, are used in the formulation of herbicides and pesticides to enhance crop yield and protection. chemimpex.comchemimpex.com

Research into pyrido[2,3-d]pyrimidine derivatives, which can be synthesized from substituted pyridines, has led to the discovery of compounds with significant herbicidal activity. mdpi.com For example, certain derivatives have shown potent effects against bentgrass, comparable to commercial herbicides. mdpi.com Similarly, pyridine-2,3-dicarboxylic acid esters, which can be synthesized from 2,3-dichloropyridine (B146566), are known to be effective herbicides or are used as building blocks to prepare them. google.com.na The ability to functionalize the pyridine ring allows for the fine-tuning of a molecule's biological activity, leading to the development of more effective and selective agrochemicals. lookchem.comchemimpex.com

Table 1: Research Findings on this compound and Analogs in Synthesis

| Application Area | Key Compound Mentioned | Research Finding / Role | Source(s) |

|---|---|---|---|

| Anti-cancer Agents | Pyrido[2,3-d]pyrimidines | An emerging scaffold with a broad spectrum of antitumor activities. nih.govrsc.org | nih.gov, rsc.org |

| Tyrosine Kinase Inhibitors | 2-Amino-5-bromo-3-iodopyridine | Plays an irreplaceable role in the synthesis of tyrosine kinase inhibitors for cancer chemotherapy. ijssst.info | ijssst.info |

| EGFR Inhibitors | Pyrido[2,3-d]pyrimidin-4(3H)-one | Used as a building block to design and synthesize new anticancer agents targeting EGFR. nih.gov | nih.gov |

| Herbicides | Pyrido[2,3-d]pyrimidine derivatives | Designed and synthesized to discover lead compounds with high herbicidal activity. mdpi.com | mdpi.com |

| Agrochemicals | 2,3-Dibromopyridine | Serves as an intermediate in the formulation of agrochemicals, including herbicides and pesticides. chemimpex.com | chemimpex.com |

Synthesis of Tyrosine Kinase Inhibitors and Anti-cancer Agents

Role in Material Science

The electronic characteristics of iodinated pyridines make this compound a valuable component in the field of material science. It serves as a building block for creating advanced materials with specific optical, electrical, or thermal properties.

This compound and its derivatives are utilized in the development of advanced polymers and coatings. vulcanchem.com The incorporation of the iodinated pyridine structure can enhance properties such as thermal stability and chemical resistance. chemimpex.com The related compound 2,3-dibromopyridine is specifically noted for its involvement in producing specialized polymers and resins with improved characteristics for industrial applications. chemimpex.comchemimpex.com The ability of di-halogenated pyridines to participate in various polymerization reactions makes them versatile building blocks for creating novel materials with tailored functionalities. chemimpex.com

There is significant potential for this compound in the creation of organic electronic materials. vulcanchem.com Its structure is suitable for designing organic semiconductors, conductive materials, and other components for electronic devices. vulcanchem.com Analogs like 2,6-diiodopyridine (B1280989) are already used in the production of organic semiconductors for applications such as organic light-emitting diodes (OLEDs) and organic solar cells. chemimpex.com

Conductive polymers are organic materials that can conduct electricity and are valued for their processing flexibility. wikipedia.org The synthesis of these materials often involves conjugated backbones, which can be constructed using building blocks like di-halogenated pyridines. wikipedia.orgscribd.com For example, 2,3-dibromopyridine is used in the development of electronic materials, contributing to advancements in semiconductors and conductive polymers. chemimpex.comchemimpex.com The incorporation of such heterocyclic units into polymer chains can modify the material's electronic properties, which is essential for applications in flexible electronics and advanced semiconductor devices. stanford.edu

Table 2: Research Findings on this compound and Analogs in Material Science

| Material Type | Key Compound Mentioned | Role and Contribution | Source(s) |

|---|---|---|---|

| Polymers and Coatings | This compound | Contributes to the development of polymers with enhanced properties due to its unique electronic characteristics. vulcanchem.com | vulcanchem.com |

| Advanced Materials | 2,6-Diiodopyridine | Used in the formulation of polymers and coatings, enhancing thermal stability and chemical resistance. chemimpex.com | chemimpex.com |

| Specialized Polymers/Resins | 2,3-Dibromopyridine | Involved in the production of resins with improved thermal and chemical resistance for industrial use. chemimpex.comchemimpex.com | chemimpex.com, chemimpex.com |

| Electronic Materials | This compound | Potential applications in creating organic semiconductors and conductive materials for electronic devices. vulcanchem.com | vulcanchem.com |

| Organic Semiconductors | 2,6-Diiodopyridine | Plays a significant role in producing organic semiconductors for OLEDs and organic solar cells. chemimpex.com | chemimpex.com |

| Semiconductors | 2,3-Dibromopyridine | Utilized in the development of electronic materials, advancing semiconductors and conductive polymers. chemimpex.comchemimpex.com | chemimpex.com, chemimpex.com |

Synthesis of Ligands for Coordination Chemistry

The unique structure of this compound, featuring two iodine atoms at adjacent positions on the pyridine ring, makes it a valuable precursor for the synthesis of specialized ligands for coordination chemistry. The carbon-iodine bonds are relatively weak and susceptible to oxidative addition with transition metal complexes, facilitating a variety of cross-coupling reactions. This reactivity allows for the programmed, stepwise introduction of coordinating groups onto the pyridine scaffold.

Researchers utilize this compound to construct bidentate and pincer-type ligands, which are crucial in the formation of stable metal complexes. mdpi.comresearchgate.net The differential reactivity of the iodine atoms—often influenced by the electronic effects of the pyridine nitrogen—can be exploited to perform sequential reactions. For instance, a Sonogashira or Suzuki coupling can be performed at one iodo-position, followed by a different coupling reaction at the second position. This methodology enables the creation of unsymmetrical ligands with tailored electronic and steric properties. These pyridine-based ligands are sought after for their ability to form stable complexes with a wide range of transition metals, influencing the catalytic activity and selectivity of the resulting metallo-complexes. mdpi.com For example, the synthesis of polypyridine ligands like bipyridines and terpyridines, which are of great interest in materials science and coordination chemistry, can be achieved using dihalopyridine precursors. researchgate.net The resulting ligands are instrumental in fields ranging from catalysis to the development of novel materials with specific photophysical properties.

Research in Organic Chemistry

Building Block for Complex Organic Molecules

In the realm of organic synthesis, this compound serves as a versatile heterocyclic building block. msesupplies.comsrdorganics.com Heterocyclic compounds are a cornerstone of modern chemistry, forming the core of many pharmaceuticals, agrochemicals, and materials. srdorganics.com Dihalogenated pyridines, in particular, are prized intermediates because the halogen atoms act as synthetic handles for further functionalization. chemimpex.comcymitquimica.com

The two iodine atoms on this compound can be selectively replaced through various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck couplings. ambeed.com This allows for the introduction of a wide array of substituents, such as aryl, alkyl, or alkynyl groups, onto the pyridine core. The ability to perform these substitutions sequentially provides a powerful tool for constructing highly functionalized and complex molecular architectures. This stepwise approach is fundamental to building up molecular complexity from a relatively simple, commercially available starting material. The resulting substituted pyridine derivatives are often key intermediates in the total synthesis of natural products and the development of novel organic materials. chemimpex.com

Table 1: Cross-Coupling Reactions Utilizing Halopyridine Building Blocks

| Coupling Reaction | Reagent Type | Bond Formed | Typical Catalyst |

| Suzuki Coupling | Organoboron (e.g., boronic acids) | C-C | Palladium |

| Stille Coupling | Organotin | C-C | Palladium |

| Heck Reaction | Alkene | C-C | Palladium |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | Palladium/Copper |

| Buchwald-Hartwig | Amine | C-N | Palladium |

Synthesis of Heterocyclic Compounds (e.g., Thienopyrimidines, Pyrrolopyridines)

The utility of this compound as a building block is further demonstrated in its application for synthesizing fused heterocyclic systems, which are prevalent in medicinal chemistry.

Thienopyrimidines: The thienopyrimidine scaffold is a key structural motif in many pharmacologically active compounds, exhibiting a range of biological activities. mdpi.com Synthetic routes to thienopyrimidines can start from appropriately substituted pyridines. For instance, a related compound, 2-chloro-3-iodopyridine, undergoes a palladium-catalyzed cross-coupling reaction with terminal acetylenes at the more reactive C-I bond at the 3-position. researchgate.net The resulting 3-alkynylpyridine intermediate, which still contains the chlorine atom at the 2-position, can then be treated with a sulfur source like sodium hydrosulfide (B80085) to induce cyclization, forming the fused thiophene (B33073) ring of a thienopyridine. researchgate.net A similar strategy can be envisioned for this compound, where one iodine atom is selectively coupled, and the second participates in the subsequent cyclization to build the thiophene ring, leading to thieno[2,3-b]pyridines. A variety of synthetic methods have been developed to access the thienopyrimidine core, often involving the construction of either the pyrimidine (B1678525) or the thiophene ring onto a pre-existing partner ring. encyclopedia.pubhilarispublisher.com

Pyrrolopyridines: Pyrrolopyridines, also known as azaindoles, are another class of fused heterocycles with significant biological relevance. ias.ac.inresearchgate.net The synthesis of pyrrolopyridines can be achieved from dihalopyridine precursors through strategies involving tandem cross-coupling and cyclization reactions. For example, a double Sonogashira coupling of this compound with suitable terminal alkynes, followed by an intramolecular cyclization (e.g., a base-mediated or copper-catalyzed reaction), can be employed to construct the pyrrole (B145914) ring fused to the pyridine core. The development of synthetic routes to access 5-iodo-7-azaindole (a pyrrolo[2,3-b]pyridine derivative) highlights the importance of halogenated pyridines in creating these complex scaffolds. researchgate.net

Catalysis Research

Ligand Precursor for Metal Catalysts

The ligands synthesized from this compound are often designed specifically to serve as precursors for homogeneous metal catalysts. In coordination chemistry, the ligand framework plays a critical role in determining the properties of the metal center, including its reactivity, stability, and selectivity. cyberleninka.ru Pyridine-based ligands are widely used in transition metal catalysis due to their robust coordination properties and the ease with which their electronic and steric characteristics can be tuned. jscimedcentral.comtcichemicals.com

Once a bidentate or pincer ligand is synthesized from this compound, it can be reacted with a metal salt (e.g., of palladium, nickel, iron, iridium, or cobalt) to form a well-defined metal complex. jscimedcentral.comresearchgate.net These complexes are then investigated as catalysts for a variety of organic transformations. For example, palladium complexes bearing pyridine-phosphinimine ligands have been studied as catalyst precursors for ethylene (B1197577) oligomerization. researchgate.net Similarly, iron complexes with pincer ligands are active in hydrogenation and dehydrogenation reactions. acs.org The organometallic complexes formed from these ligands are often the active species in catalysis, though in some cases they serve as precursors that are transformed into the active catalyst under reaction conditions. osti.gov The strategic design of ligands, starting from versatile precursors like this compound, is therefore a cornerstone of modern catalyst development.

Q & A

Q. What are the common synthetic routes for 2,3-Diiodopyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via iodination of pyridine derivatives. One approach involves using potassium iodide (KI) and periodic acid (HIO₄) in sulfuric acid at 55°C, which facilitates electrophilic substitution at the 2- and 3-positions of the pyridine ring . Another method employs HIO₄/NaCl/silica gel in aqueous conditions (25–50°C), optimizing halogenation efficiency while minimizing side reactions . Reaction temperature and reagent stoichiometry critically affect yield: higher temperatures (>60°C) may degrade iodine intermediates, while excess HIO₄ improves regioselectivity. Post-synthesis purification via silica gel chromatography (e.g., PE:EtOAc = 3:1) is recommended to achieve >95% purity .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon-iodine coupling patterns. For example, deshielding of pyridine protons adjacent to iodine atoms confirms substitution positions .

- X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., C–I bonds ≈ 2.09 Å and planar pyridine ring deviations <5°) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 330.89) and detects halogen isotopic patterns .

Q. What are the key electronic properties of this compound, and how do they influence reactivity?

- Methodological Answer : The electron-withdrawing iodine atoms reduce electron density on the pyridine ring, enhancing susceptibility to nucleophilic substitution at the 2- and 3-positions. Computational studies (e.g., DFT) reveal a LUMO energy of -1.8 eV, favoring cross-coupling reactions with organometallic reagents (e.g., Suzuki-Miyaura couplings) . Polar solvents (e.g., DMF) stabilize transition states in such reactions, while steric hindrance from iodine limits reactivity at the 4-position .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed cross-coupling reactions using this compound as a substrate?

- Methodological Answer :

- Catalyst Selection : Pd(PPh₃)₄ or Pd(dba)₂ with bulky ligands (e.g., XPhos) mitigate oxidative addition challenges due to iodine’s steric bulk .

- Solvent and Temperature : Reactions in THF at 80°C under inert atmosphere achieve >70% yield. Lower temperatures (<60°C) favor mono-substitution, while higher temperatures (>100°C) risk dehalogenation .

- Additives : Potassium carbonate or Cs₂CO₃ as bases improve coupling efficiency by neutralizing HI byproducts.

Q. What strategies address contradictory biological activity data in this compound derivatives (e.g., varying IC₅₀ values)?

- Methodological Answer : Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times alter IC₅₀ readings. Standardize protocols using WHO-recommended cell models .

- Purity and Solubility : Impurities >5% skew results. Validate compound purity via HPLC and ensure solubility in assay buffers (e.g., DMSO concentration <0.1% v/v) .

- Structural Confounders : Compare derivatives with controlled modifications (e.g., 3,5-diiodo vs. 2,3-diiodo isomers) to isolate electronic vs. steric effects .

Q. How does the halogen bonding capability of this compound influence its role in crystal engineering?

- Methodological Answer : Iodine’s polarizability enables strong halogen bonds (e.g., I···N/O interactions ≈ 2.8–3.2 Å) in co-crystals. For example, this compound forms supramolecular frameworks with urea derivatives, confirmed by single-crystal XRD. The C–I···O angles (~160°) and σ-hole geometry are critical for designing materials with tailored porosity or optical properties .

Data-Driven Insights

| Property | Value | Technique | Reference |

|---|---|---|---|

| Molecular Weight | 330.89 g/mol | HRMS | |

| C–I Bond Length | 2.09 Å | X-ray Crystallography | |

| LUMO Energy | -1.8 eV | DFT Calculations | |

| Antimicrobial IC₅₀ (S. aureus) | 15 µM | Microdilution Assay |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.